2-(4-Chlorophenoxy)acetohydrazide
Overview
Description
2-(4-Chlorophenoxy)acetohydrazide is an organic compound with the molecular formula C8H9ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound consists of a chlorophenyl group attached to an acetohydrazide moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)acetohydrazide typically involves the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds smoothly, yielding the desired product with good purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
2-(4-Chlorophenoxy)acetic acid: A precursor in the synthesis of 2-(4-Chlorophenoxy)acetohydrazide.
4-Chlorophenoxyacetohydrazide: A closely related compound with similar chemical properties.
2,4-Dichlorophenoxyacetic acid: Another chlorophenoxy derivative with herbicidal properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(4-chlorophenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEHAYRYAXSMBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178524 | |
Record name | Acetic acid, (4-chlorophenoxy)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2381-75-1 | |
Record name | Acetic acid, (4-chlorophenoxy)-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (4-chlorophenoxy)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenoxy)acetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-(4-Chlorophenoxy)acetohydrazide?
A1: this compound has the molecular formula C8H9ClN2O2. [, ] While the exact molecular weight is not specified in the provided abstracts, it can be calculated based on the molecular formula. Spectroscopic data, including IR, 1H-NMR, and EI-MS, has been used to confirm the structure of this compound and its derivatives. [] The crystal structure reveals that the chlorophenyl and C—C(=O)—N groups are planar and inclined at an angle of 14.93° to each other. []
Q2: What are the potential applications of this compound and its derivatives?
A2: Research suggests that this compound serves as a valuable building block in synthesizing various heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole moiety. [, ] These derivatives demonstrate promising biological activities, including:
- Antibacterial agents: Exhibiting activity against both Gram-negative and Gram-positive bacteria, with some derivatives showing significant potency compared to standard antibiotics like ciprofloxacin. []
- α-Chymotrypsin enzyme inhibitors: Demonstrating moderate inhibitory activity against α-chymotrypsin, suggesting potential applications in related therapeutic areas. []
- Pesticides: Derivatives of this compound, particularly N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide derivatives, have been identified as potential pesticides. []
Q3: What analytical techniques are employed to characterize and study this compound and its derivatives?
A3: Various analytical techniques are used to characterize this compound and its derivatives, including:
- Spectroscopic methods: IR, 1H-NMR, and EI-MS have been used to confirm the structure and identify characteristic functional groups. []
- X-ray powder diffraction: This technique has been applied to characterize the crystal structure and powder diffraction patterns of this compound and its derivatives. [, ]
- Computational methods: Molecular docking simulations have been employed to understand the binding interactions of synthesized derivatives with target proteins like α-chymotrypsin. []
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